P-Amino-d-phenylalanine, HCl
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Overview
Description
It is a white powder with the empirical formula C9H12N2O2·HCl and a molecular weight of 216.66 g/mol . This compound is soluble in water and hydrochloric acid, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for preparing enantiopure D-phenylalanine involves the asymmetric resolution of racemic DL-phenylalanine using immobilized phenylalanine ammonia-lyase from Rhodotorula glutinis . This process involves immobilizing the enzyme on a modified mesoporous silica support, which enhances its activity and stability. The resolution efficiency in a recirculating packed-bed reactor is higher than in a stirred-tank reactor, with an optical purity exceeding 99%.
Another method involves the one-step synthesis of biotinylated 4-amino-D-phenylalanine using fluorenylmethyloxycarbonyl (Fmoc) as the protecting group at the α-amino position . This method uses coupling reagents like 1-[bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate and BOP to achieve efficient biotinylation.
Chemical Reactions Analysis
Types of Reactions
P-Amino-d-phenylalanine, HCl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acids depending on the reagents used.
Scientific Research Applications
P-Amino-d-phenylalanine, HCl has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of optically pure amino acids and peptides.
Mechanism of Action
The mechanism of action of P-Amino-d-phenylalanine, HCl involves its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine . It functions as a sodium-independent, high-affinity transporter that mediates the uptake of large neutral amino acids . This compound’s effects are exerted through its interaction with specific molecular targets and pathways involved in neurotransmitter synthesis and regulation.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter production.
DL-Phenylalanine: A racemic mixture of D- and L-phenylalanine, used for its combined therapeutic properties.
3,4-Dimethoxy-L-phenylalanine: A precursor to L-DOPA, used in the treatment of Parkinson’s disease.
Uniqueness
P-Amino-d-phenylalanine, HCl is unique due to its chiral nature and specific applications in producing optically pure compounds. Its ability to act as a precursor for neurotransmitter synthesis and its use in various scientific research fields highlight its versatility and importance.
Properties
IUPAC Name |
2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCZSPZLBJLJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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